2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can be compared with other chromeno[2,3-d]pyrimidine derivatives.
- Compounds with similar structures include 2-cyclohexyl-8-methoxy-3-(phenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione and 2-cyclohexyl-8-methoxy-3-(m-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyclohexyl-8-methoxy-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-15-8-10-17(11-9-15)27-23(16-6-4-3-5-7-16)26-24-21(25(27)29)22(28)19-13-12-18(30-2)14-20(19)31-24/h8-14,16H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZCSKOAMAQRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=C(O3)C=C(C=C4)OC)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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